![molecular formula C15H15Br2O3P B14251385 Bis[(4-bromophenyl)methyl] methylphosphonate CAS No. 220115-63-9](/img/structure/B14251385.png)
Bis[(4-bromophenyl)methyl] methylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(4-bromophenyl)methyl] methylphosphonate is a chemical compound with the molecular formula C15H14Br2O3P It is characterized by the presence of two bromophenyl groups attached to a methylphosphonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-bromophenyl)methyl] methylphosphonate typically involves the reaction of 4-bromobenzyl chloride with dimethyl methylphosphonate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
2C6H4BrCH2Cl+(CH3O)2P(O)CH3→C6H4BrCH2P(O)(OCH3)2+2NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis[(4-bromophenyl)methyl] methylphosphonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methylphosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction Reactions: The bromophenyl groups can be reduced to form phenyl groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phenyl derivatives.
Aplicaciones Científicas De Investigación
Bis[(4-bromophenyl)methyl] methylphosphonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mecanismo De Acción
The mechanism by which Bis[(4-bromophenyl)methyl] methylphosphonate exerts its effects involves the interaction of its phosphonate group with various molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable complexes with the active sites of the enzymes, thereby blocking their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-methylphenyl) methylphosphonate
- Bis(4-chlorophenyl) methylphosphonate
- Bis(4-fluorophenyl) methylphosphonate
Uniqueness
Bis[(4-bromophenyl)methyl] methylphosphonate is unique due to the presence of bromine atoms, which can participate in additional chemical reactions such as halogen bonding. This property can be exploited in the design of novel materials and catalysts. Additionally, the bromine atoms can be used as handles for further functionalization, making this compound a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
220115-63-9 |
|---|---|
Fórmula molecular |
C15H15Br2O3P |
Peso molecular |
434.06 g/mol |
Nombre IUPAC |
1-bromo-4-[[(4-bromophenyl)methoxy-methylphosphoryl]oxymethyl]benzene |
InChI |
InChI=1S/C15H15Br2O3P/c1-21(18,19-10-12-2-6-14(16)7-3-12)20-11-13-4-8-15(17)9-5-13/h2-9H,10-11H2,1H3 |
Clave InChI |
SCIKPJPMKAYGBZ-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(OCC1=CC=C(C=C1)Br)OCC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


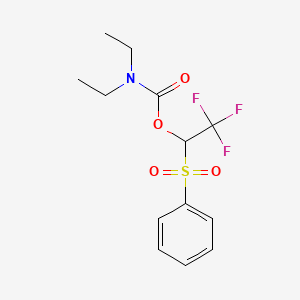
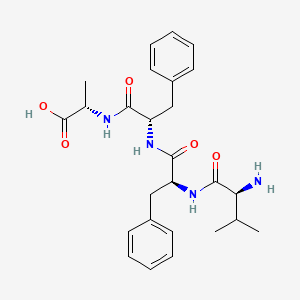
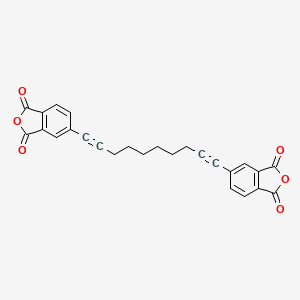
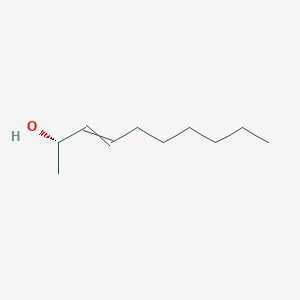
![2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one](/img/structure/B14251335.png)
![4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-](/img/structure/B14251338.png)
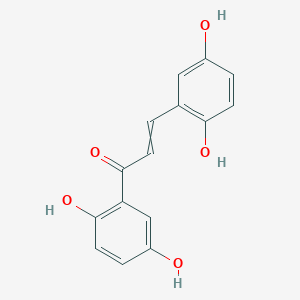
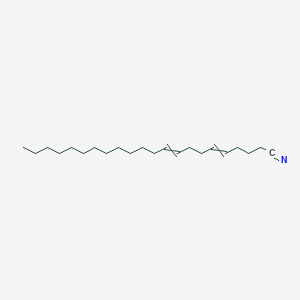
![1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene](/img/structure/B14251364.png)
![4-Amino-6-[(2-hydroxypropan-2-yl)amino]-1,3,5-triazin-2(5H)-one](/img/structure/B14251367.png)

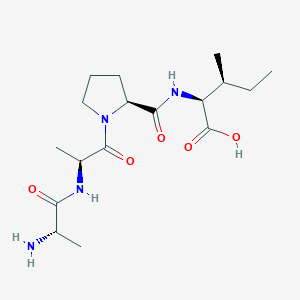
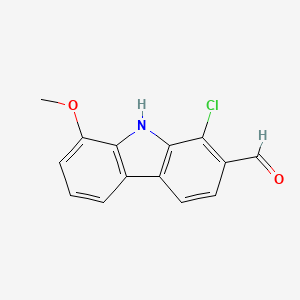
![Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate](/img/structure/B14251394.png)
